2-(4-Methanesulfonylphenyl)propanal
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Overview
Description
“2-(4-Methanesulfonylphenyl)propanal” is a chemical compound with the molecular formula C10H12O3S . It is a powder form substance and has a molecular weight of 212.27 .
Physical And Chemical Properties Analysis
“this compound” is a powder form substance . It has a molecular weight of 212.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Biochemical Applications
Methyl-Coenzyme M Reductase System
A study on analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) investigated their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum, which is crucial for methane biosynthesis. This research highlights the potential of sulfonate analogues in studying and manipulating biochemical pathways involved in methane production, indicating a possible application area for sulfonate-based compounds like "2-(4-Methanesulfonylphenyl)propanal" in biochemical research and biotechnology (Gunsalus, Romesser, & Wolfe, 1978).
Chemical Synthesis and Catalysis
Oxidation Reactions
Research on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone demonstrates the reactivity and utility of sulfonate compounds in chemical synthesis, particularly in oxidation reactions. This work underscores the potential of "this compound" as a precursor or intermediate in the synthesis of complex molecules (Ogura, Suzuki, & Tsuchihashi, 1980).
Materials Science
Electrochemical Applications
A study on propargyl methanesulfonate as an electrolyte additive for lithium titanate (Li4Ti5O12) interfaces in batteries demonstrates the importance of sulfonate compounds in improving the performance of energy storage devices. This suggests potential applications of "this compound" in the development of battery technologies and materials science (Wang, Wang, Li, & Zhang, 2017).
Environmental Science
Dechlorination of Pollutants
Research on the anaerobic dechlorination of chlorophenols in sediments indicates the role of sulfonate compounds in environmental processes, such as the bioremediation of chlorinated organic pollutants. This highlights another potential application area for sulfonate derivatives in environmental science and pollution control (Kohring, Zhang, & Wiegel, 1989).
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo addition-elimination reactions . In these reactions, a molecule adds to the compound and then a different molecule is eliminated. This can result in changes to the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can participate in reactions at the benzylic position, which typically involve resonance-stabilized carbocations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methanesulfonylphenyl)propanal . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSQBUOSYCCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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